molecular formula C22H34N6O9 B1649473 Matraxetan CAS No. 1006711-90-5

Matraxetan

Cat. No.: B1649473
CAS No.: 1006711-90-5
M. Wt: 526.5 g/mol
InChI Key: AUTDIWAXETZSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maleimide-DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid maleimide) is a bifunctional chelator combining the macrocyclic DOTA moiety with a maleimide group. The DOTA component enables stable coordination of radiometals (e.g., ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu) and lanthanides, while the maleimide group facilitates site-specific conjugation to thiol (-SH) groups in proteins or peptides . This compound is widely used in radiopharmaceuticals, molecular imaging (PET, SPECT, MRI), and single-cell barcoding due to its high stability, controlled labeling, and biocompatibility .

Properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N6O9/c29-17(23-3-4-28-18(30)1-2-19(28)31)13-24-5-7-25(14-20(32)33)9-11-27(16-22(36)37)12-10-26(8-6-24)15-21(34)35/h1-2H,3-16H2,(H,23,29)(H,32,33)(H,34,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTDIWAXETZSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006711-90-5
Record name Matraxetan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006711905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MATRAXETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVM7E8Z3VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Direct Synthesis of N-Aryl and N-Alkyl Maleimide-DOTA Complexes

The foundational work by Wängler et al. (2009) established protocols for synthesizing N-aryl and N-alkyl maleimide-DOTA derivatives. For N-aryl maleimide-DOTA ([¹³⁰Y]3), 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid was synthesized via amide bond formation between DOTA and 4-maleimidobenzylamine. In contrast, the N-alkyl variant ([¹³⁰Y]4) utilized 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoic acid conjugated to DOTA through a benzyl spacer. Key steps included:

  • Activation : Carbodiimide-mediated activation of carboxylic acid groups on DOTA.
  • Conjugation : Reaction with maleimide-bearing amines under inert atmosphere.
  • Purification : Solid-phase extraction (SPE) using C18 cartridges, yielding >95% purity.

Incorporation of Discrete Polyethylene Glycol (dPEG®) Linkers

Vector Laboratories commercializes Maleimide-DOTA variants with dPEG® spacers to enhance solubility and reduce immunogenicity. For example, DOTA-tris(acid)-amido-dPEG₁₁-maleimide (QBD-11167) features a 37-atom linker, synthesized via stepwise PEGylation:

  • PEG Spacer Attachment : Ethylene oxide polymerization to create dPEG₁₁ (43.5 Å).
  • Maleimide Coupling : Thiol-reactive maleimide introduced via NHS ester chemistry.
  • DOTA Integration : Macrocyclic chelator conjugated to the terminal carboxylate.
    This method ensures single-molecular-weight products, critical for reproducibility in clinical applications.

Radiosynthesis and Isotope Labeling

⁹⁰Y-Labeled Maleimide-DOTA for Therapeutic Applications

Wängler et al. optimized ⁹⁰Y incorporation into Maleimide-DOTA using a two-step protocol:

  • Pre-Labeling : Incubation of DOTA-maleimide with ⁹⁰YCl₃ in ammonium acetate buffer (pH 5.5, 95°C, 10 min).
  • Conjugation : Reaction with thiol-modified biomolecules (e.g., glutathione, l-RNA) at pH 7.2–8.3.
    Radiochemical yields exceeded 90%, with N-alkyl maleimide-DOTA ([⁹⁰Y]4) demonstrating superior hydrolytic stability (t₁/₂ > 24 h at pH 7) compared to N-aryl analogs.

⁶⁸Ga-Labeled Maleimide-DOTA for PET Imaging

Liu et al. (2023) developed a one-pot method for ⁶⁸Ga-DOTA-maleimide:

  • Chelation : 50 μg DOTA-maleimide in 0.25 M NaOAc (pH 5.5) reacted with ⁶⁸GaCl₃ (95°C, 10 min).
  • Purification : Sterile filtration (0.22 μm) yielded >99% radiochemical purity.
    This approach bypassed intermediate purification, enabling direct conjugation to reduced peptides (e.g., RGD) or proteins (e.g., bovine serum albumin) via thiol-maleimide click chemistry.

Conjugation Strategies to Biomolecules

Thiol-Maleimide Click Chemistry

Maleimide-DOTA reacts selectively with free thiols (-SH) under mild conditions (pH 6.5–7.5). For antibody-drug conjugates (ADCs):

  • Reduction : Target antibodies (e.g., trastuzumab) treated with tris(2-carboxyethyl)phosphine (TCEP) to expose interchain disulfides.
  • Conjugation : Incubation with Maleimide-DOTA (1:3 molar ratio, 37°C, 30 min).
  • Purification : Size-exclusion chromatography (e.g., PD-10 columns) removed unreacted chelators.

Albumin-Binding Prolonged Circulation

Recent studies functionalized Maleimide-DOTA with albumin-binding motifs. Zhang et al. (2024) conjugated DOTA-FAPI-maleimide to cysteine-34 of serum albumin, achieving a plasma half-life of 7.11 ± 0.34 h. This strategy enhanced tumor uptake in HT-1080-FAP models (5.04 ± 1.67%ID/g at 24 h post-injection).

Purification and Characterization

Solid-Phase Extraction (SPE)

C18 cartridges effectively purified Maleimide-DOTA complexes by eluting unreacted ⁹⁰Y or ⁶⁸Ga with ethanol:water (70:30).

Analytical Techniques

  • HPLC : Reverse-phase C18 columns (gradient: 0.1% TFA in water/acetonitrile) confirmed purity (>95%).
  • Mass Spectrometry : Electrospray ionization (ESI-MS) verified molecular weights (e.g., 1310.24 Da for dPEG₁₁-DOTA-maleimide).
  • Stability Assays : Incubation in human serum (37°C, 72 h) showed <5% decomplexation for ¹⁷⁷Lu-DOTA-maleimide.

Structural Variants and Comparative Analysis

Property N-Aryl Maleimide-DOTA N-Alkyl Maleimide-DOTA dPEG₁₁-DOTA-Mal dPEG₂₃-DOTA-Mal
Linker Length Benzyl (6.2 Å) Butanoyl (10.5 Å) 43.5 Å 85.9 Å
Hydrolytic Stability t₁/₂ = 2 h (pH 7) t₁/₂ > 24 h (pH 7) >48 h (pH 7.4) >48 h (pH 7.4)
Radiochemical Yield 92% (⁹⁰Y) 95% (⁹⁰Y) 99% (⁶⁸Ga) 99% (⁶⁸Ga)
Application Peptide labeling Antibody conjugates Imaging probes Theranostics

Recent Advances and Clinical Translation

Theranostic Applications

DOTA-FAPI-maleimide (Zhang et al., 2024) enabled simultaneous PET/CT imaging (⁶⁸Ga) and radiotherapy (¹⁷⁷Lu), achieving tumor retention of 3.40 ± 1.95%ID/g at 96 h post-injection.

Site-Specific Bioconjugation

Phenoxadiazolyl methyl sulfone (PODS)-DOTA conjugates minimized off-target labeling, improving immunoconjugate homogeneity.

Mechanism of Action

The mechanism of action of Maleimide-DOTA involves its ability to form stable thioether bonds with thiol groups on biomolecules. This property is exploited in bioconjugation reactions to attach Maleimide-DOTA to proteins, peptides, and other biomolecules. The DOTA moiety can chelate metal ions, such as gadolinium, which enhances the contrast in MRI applications. The maleimide-thiol reaction is highly specific and efficient, making Maleimide-DOTA a valuable tool in various scientific and medical applications .

Comparison with Similar Compounds

Research Findings and Limitations

  • Advantages :
    • Site-specific labeling enhances reproducibility in clinical tracers (e.g., ⁶⁸Ga-DOTA-CDV-Nb109 for PD-L1 imaging) .
    • Stable radiolabeling enables longitudinal imaging studies without metal dissociation .
  • Limitations :
    • Free cysteine availability limits use; disulfide bonds in proteins often require reductive engineering .
    • Maleimide-thiol adducts may undergo retro-Michael reactions in vivo, though this is rare with DOTA conjugates .

Biological Activity

Maleimide-DOTA (DOTA-Mal) is a bifunctional chelator that has gained attention in the field of bioconjugation and radiolabeling due to its ability to react specifically with sulfhydryl groups in biomolecules. This property makes it particularly useful for the site-specific labeling of proteins and peptides, which is crucial in applications such as targeted imaging and therapy. The compound's structure allows for efficient conjugation with various biomolecules, enhancing their utility in medical diagnostics and therapeutics.

The biological activity of Maleimide-DOTA is primarily attributed to its ability to form stable complexes with metal ions, such as Gallium-68 (68^{68}Ga) and Indium-111 (111^{111}In). The reaction between Maleimide-DOTA and sulfhydryl groups on biomolecules leads to the formation of stable thioether bonds, facilitating the attachment of radionuclides without compromising the bioactivity of the conjugated biomolecule. This specificity is critical for maintaining the functional integrity of therapeutic agents or imaging probes.

Radiolabeling Efficiency

Research has demonstrated that Maleimide-DOTA can achieve high labeling efficiencies when conjugated to proteins. For instance, studies indicated that conjugation efficiencies could reach up to 93% when using a 1:1 molar ratio of Maleimide-DOTA to protein . The resulting radioconjugates exhibit preserved binding affinities for their target receptors, which is essential for effective imaging and therapeutic applications.

Biodistribution Studies

Biodistribution studies in animal models have shown that radiolabeled compounds using Maleimide-DOTA exhibit favorable pharmacokinetics. For example, in studies involving tumor-bearing mice, the uptake of 68^{68}Ga-DOTA-RGD in tumors was significantly higher compared to other tissues, indicating targeted delivery capabilities. At 1 hour post-injection, tumor uptake was recorded at 4.31 ± 0.93% ID/g, increasing to 8.30 ± 0.92% ID/g at 3 hours . This selective accumulation in tumors suggests potential applications in cancer imaging and therapy.

Comparative Analysis of Radiolabeled Compounds

CompoundTumor Uptake at 1h (ID/g)Tumor Uptake at 3h (ID/g)Blocking Effect (%)
68^{68}Ga-DOTA-RGD4.31 ± 0.938.30 ± 0.92Significant reduction when blocked with HS-RGD
68^{68}Ga-DOTA-FA5.62 ± 1.5813.36 ± 2.86Significant reduction when blocked with folate

The data indicates that both 68^{68}Ga-DOTA-RGD and 68^{68}Ga-DOTA-FA are effective in targeting specific tumors, with 68^{68}Ga-DOTA-FA showing a higher uptake at later time points .

Case Study: Targeting HER2 Positive Tumors

In a study involving HER2-expressing xenografts, Maleimide-DOTA was utilized to label Affibody molecules targeting the HER2 receptor. The labeled constructs demonstrated specific binding capabilities comparable to their non-labeled counterparts while exhibiting reduced liver uptake, which enhances their potential for clinical applications . The study highlighted the importance of site-specific labeling in reducing off-target effects and improving therapeutic efficacy.

Case Study: Peptide Imaging

A recent investigation into peptide-based imaging utilized Maleimide-DOTA for conjugating peptides that target specific receptors on cancer cells. The results showed that these conjugates not only maintained their biological activity but also provided enhanced imaging contrast due to their targeted accumulation in tumor tissues . This underscores the versatility of Maleimide-DOTA in developing novel imaging agents.

Q & A

Q. How is Maleimide-DOTA synthesized and characterized in academic research?

Maleimide-DOTA is synthesized via coupling the DOTA macrocycle to a maleimide functional group. Key steps include:

  • Activation of DOTA : Carboxylic acid groups on DOTA are activated using carbodiimide crosslinkers (e.g., EDC) to form reactive intermediates .
  • Conjugation to maleimide : The activated DOTA reacts with an amine-terminated maleimide derivative under controlled pH (7.0–8.5).
  • Characterization : Use NMR to confirm structural integrity, mass spectrometry (MS) for molecular weight validation, and HPLC to assess purity (>95%) .

Q. What are the optimal reaction conditions for conjugating Maleimide-DOTA to thiol-containing biomolecules?

  • pH : Maintain pH 6.5–7.5 to balance maleimide reactivity and thiol stability. Avoid alkaline conditions (>8.0) to minimize maleimide hydrolysis .
  • Molar ratio : Use a 3:1 molar excess of Maleimide-DOTA to target biomolecule (e.g., antibodies) to ensure efficient labeling while reducing unreacted reagent .
  • Purification : Remove excess reagent via size-exclusion chromatography or dialysis. Validate conjugation efficiency using SDS-PAGE or MALDI-TOF MS .

Q. How do researchers quantify conjugation efficiency of Maleimide-DOTA to proteins?

  • UV-Vis spectrophotometry : Measure absorbance at 280 nm (protein) and 320 nm (maleimide) to calculate the maleimide-to-protein ratio .
  • Fluorescent labeling : Use fluorophore-tagged Maleimide-DOTA derivatives (e.g., Cy3B-maleimide) for fluorescence quantification via flow cytometry .
  • Mass spectrometry : Compare shifts in molecular weight between unmodified and conjugated proteins .

Q. What storage and stability protocols are recommended for Maleimide-DOTA conjugates?

  • Storage : Lyophilize conjugates and store at -20°C in dark, anhydrous conditions to prevent maleimide hydrolysis .
  • Buffer compatibility : Avoid thiol-containing buffers (e.g., DTT, β-mercaptoethanol) during conjugation and storage. Use phosphate-buffered saline (PBS) or Tris-HCl (pH 7.0) .

Advanced Research Questions

Q. How can researchers address inconsistent labeling efficiencies across protein substrates?

  • Thiol accessibility : Pre-treat proteins with reducing agents (e.g., TCEP) to expose free cysteine residues. Confirm thiol availability via Ellman’s assay .
  • Steric hindrance : Use smaller maleimide derivatives (e.g., PEG4-maleimide) or introduce flexible linkers between DOTA and maleimide .
  • Competitive analysis : Compare labeling efficiency across substrates using standardized reaction conditions and statistical validation (ANOVA) .

Q. What strategies mitigate maleimide hydrolysis during conjugation reactions?

  • Reaction duration : Limit conjugation time to <2 hours at 4°C to reduce hydrolysis .
  • Additives : Include 1–5 mM EDTA to chelate metal ions that accelerate hydrolysis .
  • pH optimization : Conduct reactions at pH 6.5–7.0, where maleimide stability is maximized .

Q. How is the in vivo stability of Maleimide-DOTA conjugates analyzed in preclinical models?

  • Radiolabeling : Chelate radiometals (e.g., ^68Ga, ^177Lu) to DOTA and track biodistribution via SPECT/CT imaging .
  • Metabolite analysis : Collect blood/tissue samples post-injection, extract conjugates, and analyze via radio-HPLC to identify degradation products .
  • Control experiments : Compare stability of Maleimide-DOTA conjugates with non-cleavable analogs (e.g., amide-linked DOTA) .

Q. How do structural modifications of DOTA impact metal-chelation stability in conjugates?

  • Metal affinity assays : Titrate conjugates with competing ions (e.g., Fe^3+, Ca^2+) and measure dissociation constants (Kd) via isothermal titration calorimetry (ITC) .
  • Comparative studies : Synthesize DOTA derivatives with varying pendant arms (e.g., DO3A, DOTAM) and evaluate chelation efficiency via ICP-MS .

Q. What are the limitations of Maleimide-DOTA in multi-step bioconjugation workflows?

  • Orthogonal compatibility : Maleimide-thiol bonds may interfere with subsequent click chemistry (e.g., azide-alkyne). Use strain-promoted reagents or tetrazine ligation for orthogonal steps .
  • Cross-reactivity : Free thiols in biological matrices (e.g., serum) may compete with target conjugation. Pre-block with iodoacetamide or maleimide quenching agents .

Q. How can researchers validate Maleimide-DOTA conjugation specificity in complex biological matrices?

  • Negative controls : Incubate Maleimide-DOTA with cysteine-depleted proteins or thiol-blocked matrices to confirm specificity .
  • Mass spectrometry imaging (MSI) : Map conjugate distribution in tissues to distinguish target-specific binding from non-specific interactions .
  • Competitive inhibition : Co-administer excess free thiols (e.g., glutathione) to compete for maleimide binding .

Methodological Considerations

  • Reproducibility : Document reaction conditions (pH, temperature, molar ratios) and batch-to-batch variability in supplemental materials .
  • Data contradiction resolution : Use meta-analysis frameworks to reconcile conflicting results (e.g., variable chelation efficiencies across studies) .
  • Ethical compliance : Ensure animal or human-derived biomaterials are sourced ethically, with approvals referenced in the methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Matraxetan
Reactant of Route 2
Matraxetan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.